

Mass Spectrometry Fragmentation Pattern of Boc-Ala-OMe: A Comparative Technical Guide

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Compound of Interest

Compound Name:	Methyl 2-[[[tert-butoxy)carbonyl]amino]propanoate
CAS No.:	112392-66-2
Cat. No.:	B3184382

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Executive Summary & Comparison Strategy

In peptide synthesis and metabolomics, the characterization of protected amino acids is critical for quality control and sequencing. Boc-Ala-OMe represents a classic carbamate-protected amino acid ester. Its mass spectral behavior is dominated by the lability of the tert-butyl group, making it distinct from Fmoc- or Cbz-protected analogs.

This guide compares Boc-Ala-OMe against its primary alternatives—Fmoc-Ala-OMe and Cbz-Ala-OMe—focusing on ionization stability, diagnostic fragment ions, and "in-source" decay tendencies.

Comparative Performance Matrix: Boc vs. Fmoc vs. Cbz

Feature	Boc-Ala-OMe	Fmoc-Ala-OMe	Cbz-Ala-OMe
Monoisotopic Mass (MW)	203.12 Da	325.13 Da	237.10 Da
Precursor Ion [M+H] ⁺	204.12	326.14	238.11
Primary Neutral Loss	-56 Da (Isobutene) (Highly Labile)	-178 Da (Dibenzofulvene) (Stable)	-91 Da (Benzyl radical/cation)
Diagnostic Cation	m/z 57 (tert-butyl cation)	m/z 179 (Dibenzofulfulyl cation)	m/z 91 (Tropylium ion)
ESI Stability	Low (Prone to In- Source Decay)	High (Requires CID to fragment)	Moderate
Mechanism	Acid-catalyzed elimination / McLafferty rearrangement	Charge-remote fragmentation	Radical/Inductive cleavage

Deep Dive: Boc-Ala-OMe Fragmentation Pathway

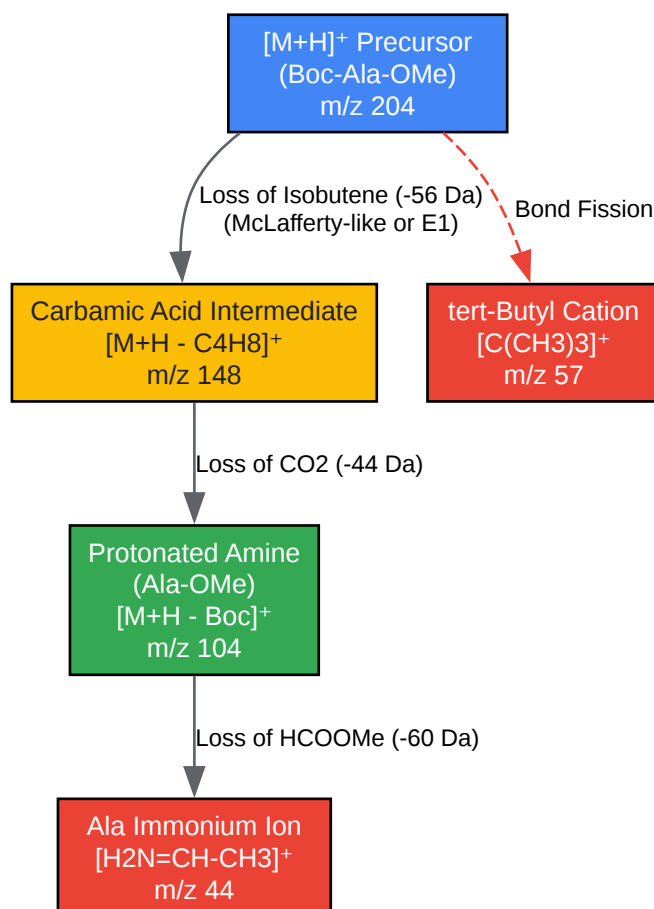
The fragmentation of Boc-Ala-OMe under Electrospray Ionization (ESI) or Electron Impact (EI) is driven by the stability of the tert-butyl cation and the thermodynamic favorability of releasing neutral isobutene.

Mechanistic Insight

- Protonation: The carbonyl oxygen of the Boc group is the most basic site, accepting a proton to form [M+H]⁺ (m/z 204).
- Isobutene Elimination (-56 Da): A proton transfer leads to the cleavage of the tert-butyl-oxygen bond, releasing neutral isobutene (C₄H₈). This creates a protonated carbamic acid intermediate (m/z 148).
- Decarboxylation (-44 Da): The carbamic acid is unstable and rapidly loses CO₂, yielding the protonated free amine, Ala-OMe (m/z 104).

- Immonium Ion Formation: Further fragmentation of the amine yields the alanine immonium ion (m/z 44).

Pathway Visualization



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Caption: ESI-MS fragmentation pathway of Boc-Ala-OMe showing sequential neutral losses of isobutene and CO₂.

Experimental Protocol: Self-Validating ESI-MS Workflow

To replicate these results and validate the purity of Boc-Ala-OMe, follow this direct infusion protocol. This workflow is designed to distinguish "in-source" fragmentation (artifact) from true MS/MS fragmentation.

Reagents & Equipment

- Analyte: Boc-Ala-OMe (High purity, >98%).[\[1\]](#)[\[2\]](#)
- Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid (FA).
- Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

Step-by-Step Methodology

- Sample Preparation:
 - Dissolve 1 mg Boc-Ala-OMe in 1 mL Acetonitrile (Stock: 1 mg/mL).
 - Dilute 10 μ L of Stock into 990 μ L of Solvent (Final: \sim 10 μ g/mL).
 - Why: High concentrations promote dimer formation $[2M+Na]^+$; low concentration favors monomeric $[M+H]^+$.
- System Tuning (The "Soft" Start):
 - Set Source Temperature to 100°C (Low) and Cone Voltage/Fragmentor to 10-20V.
 - Validation Check: Acquire a full scan (MS1). You should see a dominant peak at m/z 204 ($[M+H]^+$) and minimal signal at m/z 148 or 104.
 - Troubleshooting: If m/z 104 is dominant, your source is too hot or voltage is too high (In-Source Decay is occurring).
- MS/MS Acquisition (Collision Induced Dissociation):
 - Isolate m/z 204 (Isolation width: 1.0 Da).
 - Apply Collision Energy (CE) ramp: 5, 10, 20, 30 eV.
 - Observe:
 - Low CE (5-10 eV): Appearance of m/z 148 (Loss of isobutene).

- Med CE (15-20 eV): Disappearance of 148, dominance of m/z 104 (Ala-OMe).
- High CE (>30 eV): Appearance of m/z 57 (t-butyl) and m/z 44 (Immonium).
- Data Analysis:
 - Calculate the ratio of m/z 148 : m/z 204. This ratio is a metric of the Boc group's lability under your specific source conditions.

Key Diagnostic Ions Reference Table

Use this table to interpret spectra when analyzing unknown mixtures containing Boc-Ala-OMe.

m/z (ESI+)	Ion Identity	Structure / Formula	Origin
226.1	Sodium Adduct	$[M+Na]^+$	Common in non-desalted samples.
204.1	Parent Ion	$[M+H]^+$	Intact molecule.
148.1	Intermediate	$[M+H - C_4H_8]^+$	Loss of isobutene (Carbamic acid).
104.1	Deprotected Amine	$[M+H - Boc]^+$	Complete loss of protecting group.
88.0	Fragment	$[H_2N-CH(CH_3)-C=O]^+$	Loss of methoxy group (-31) from m/z 104? (Requires verification).
57.1	Diagnostic	$[C(CH_3)_3]^+$	Tert-butyl cation. Strong indicator of Boc.
44.0	Immonium	$[H_2N=CH-CH_3]^+$	Characteristic of Alanine residue.

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